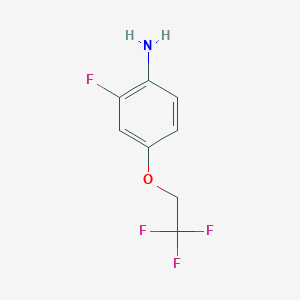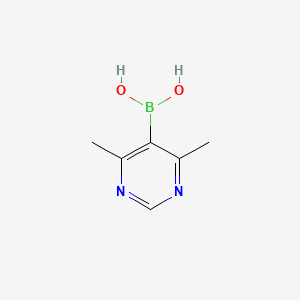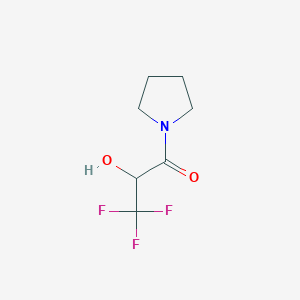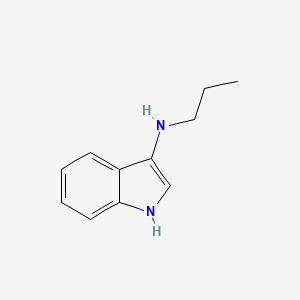![molecular formula C11H17N B3039733 1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl isocyanide CAS No. 1301732-92-2](/img/structure/B3039733.png)
1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl isocyanide
描述
1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl isocyanide is a chemical compound known for its unique bicyclic structure. This compound is characterized by a bicyclo[2.2.1]heptane framework with three methyl groups and an isocyanide functional group. It is often used in organic synthesis and has various applications in scientific research.
准备方法
The synthesis of 1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl isocyanide typically involves the following steps:
Starting Material: The synthesis begins with 1,7,7-Trimethylbicyclo[2.2.1]hept-2-ylamine.
Formation of Isocyanide: The amine is then treated with chloroform and a strong base, such as potassium tert-butoxide, under anhydrous conditions to form the isocyanide group.
Reaction Conditions: The reaction is usually carried out at low temperatures to prevent side reactions and to ensure high yield.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure consistency and efficiency.
化学反应分析
1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl isocyanide undergoes various chemical reactions, including:
Oxidation: The isocyanide group can be oxidized to form corresponding isocyanates using oxidizing agents such as hydrogen peroxide.
Reduction: Reduction of the isocyanide group can yield primary amines using reducing agents like lithium aluminum hydride.
Substitution: The isocyanide group can participate in nucleophilic substitution reactions, forming a variety of derivatives depending on the nucleophile used.
Common reagents and conditions for these reactions include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alcohols, amines, thiols.
Major products formed from these reactions include isocyanates, primary amines, and various substituted derivatives.
科学研究应用
1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl isocyanide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.
作用机制
The mechanism of action of 1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl isocyanide involves its ability to act as a ligand and form complexes with various metal ions. This property is utilized in catalysis and coordination chemistry. The isocyanide group can also participate in cycloaddition reactions, forming heterocyclic compounds. The molecular targets and pathways involved depend on the specific application and the nature of the reaction.
相似化合物的比较
1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl isocyanide can be compared with other similar compounds, such as:
1,7,7-Trimethylbicyclo[2.2.1]hept-2-ylamine: The precursor amine used in the synthesis of the isocyanide.
1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl isocyanate: The oxidized form of the isocyanide.
1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl acetate: A related ester compound with different reactivity and applications.
The uniqueness of this compound lies in its isocyanide functional group, which imparts distinct reactivity and versatility in chemical synthesis.
属性
IUPAC Name |
2-isocyano-1,7,7-trimethylbicyclo[2.2.1]heptane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N/c1-10(2)8-5-6-11(10,3)9(7-8)12-4/h8-9H,5-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXDIFNDXWYXQNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(C2)[N+]#[C-])C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![[2,2,3,3-Tetrafluoro-4-(2-methylprop-2-enoyloxy)butyl] 2-methylprop-2-enoate](/img/structure/B3039659.png)
![5-(Trifluoromethyl)-1H,2H,3H-pyrrolo[2,3-B]pyridine](/img/structure/B3039661.png)









